Haloxyfop-P
Overview
Description
Haloxyfop Description Analysis
Haloxyfop is a grass-specific herbicide that has been studied for its effects on various plant species and its behavior in the environment. It is known chemically as 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl] oxy] phenoxy] propanoic acid and has been shown to inhibit lipid synthesis and respiration in plants, leading to the accumulation of amino acids without affecting cellular sugar or ATP levels . A study on corn (Zea mays) and soybean (Glycine max) cell suspension cultures revealed that haloxyfop affects the Kreb's cycle and lipid synthesis, with glycolysis not being inhibited . Another study identified that haloxyfop inhibits the pyruvate dehydrogenase complex (PDC) and the alpha-ketoglutarate dehydrogenase complex (alpha-KGDC), which are involved in the oxidative metabolism pathway of sugars .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of haloxyfop, they do discuss related synthetic processes. For instance, the halohydroxylation of 1,2-allenyl sulfoxides and subsequent Pd- or Ni-catalyzed coupling reactions are detailed, which could be relevant to the synthesis of haloxyfop or related compounds . Additionally, the synthesis of ortho-substituted cinnamates and biarylacetic acids using o-halobenzyl and p-halobenzyl sulfones as precursors is described, which involves sequential functionalization processes that might be applicable to haloxyfop's synthesis .
Molecular Structure Analysis
The molecular structure of haloxyfop includes a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a phenoxy propanoic acid moiety. This structure is responsible for its selective herbicidal activity. A study on haloxyfop-resistant Poa annua revealed that a target site mutation in the carboxyltransferase domain of the ACCase enzyme is associated with resistance to haloxyfop . This suggests that the molecular structure of haloxyfop interacts specifically with the ACCase enzyme, which is crucial for its herbicidal function.
Chemical Reactions Analysis
Haloxyfop undergoes various chemical reactions in biological and environmental contexts. In plants, it inhibits key enzymes involved in lipid synthesis and respiration . In the environment, haloxyfop-methyl, the methyl ester of haloxyfop, undergoes rapid ester hydrolysis and further degradation, with the S-enantiomer being rapidly converted to the R-enantiomer in soil . This interconversion is biologically mediated and indicates that the chemical reactions of haloxyfop are influenced by the presence of microorganisms in the soil.
Physical and Chemical Properties Analysis
The physical and chemical properties of haloxyfop are influenced by its molecular structure. The presence of a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a phenoxy propanoic acid moiety contributes to its selective herbicidal activity and its interactions with plant enzymes . The environmental behavior of haloxyfop includes rapid ester hydrolysis and preferential interconversion of its enantiomers in soil, which are processes that are biologically mediated . Additionally, haloxyfop's behavior in mammalian systems has been studied, showing that the (S)-enantiomer undergoes rapid and nearly complete inversion to the (R)-enantiomer in rats .
Scientific Research Applications
Summary of Application
Haloxyfop-P-methyl is used as a herbicide to control Digitaria sanguinalis, a devastating weed species in cotton fields in China. It is known for its ability to inhibit lipid synthesis and induce oxidative stress in weeds .
Methods of Application
The herbicide was applied to a total of 65 D. sanguinalis populations from eight cotton production provinces in China from 2014–2017 .
Results
A gradient of sensitivity to haloxyfop-P-methyl was observed among the 65 field populations, ranging from sensitive to moderate-level resistance. No high-level resistance was found among the populations, but populations from Hunan and Hebei exhibited a rapid spread of field-evolved resistance .
2. Control of Poa annua
Methods of Application
The herbicide was applied to a population of P. annua that had developed resistance to haloxyfop .
Results
The resistant population was found to be almost 20 times less sensitive to haloxyfop than a susceptible population. A target site mutation at position 2041, which replaced isoleucine with threonine in the carboxyltransferase domain of the Accase enzyme, was associated with resistance to haloxyfop in the resistant population .
3. Maximum Residues Levels (MRLs) Review
Methods of Application: The review involved a comprehensive assessment of the active substance and its use pattern, livestock dietary exposure assessment, preliminary consumer exposure assessment, and a revised consumer exposure assessment .
Results: The review identified chronic consumer intake concerns for two diets when the remaining plant and animal commodities’ input values were at the limit of quantification .
4. Plant Responses to Haloxyfop under Water Stress
Methods of Application: The herbicide was applied to plants under different conditions of soil moisture stress .
Results: The study found that water stress can influence the effectiveness of haloxyfop-P .
5. Mice Exposure to Haloxyfop-P-Methyl Ester
Methods of Application: The animals were divided into groups: non-exposed (control) and exposed (route: i.p., for 2 days) to different herbicide concentrations (2.7×10 −4 g/kg and 2.7×10 −2 g/kg of body weight), which were considered environmentally relevant predicted concentrations .
Results
The study found that animals exposed to the herbicide were incapable of recognizing the snake as a potential predator. This indicates the ecotoxicological potential of the herbicide, as anti-predatory behavior disorders may affect prey responses and population dynamics .
6. Pesticide Risk Assessment
Methods of Application: The review involved a comprehensive assessment of the active substance and its use pattern .
Results: The review identified certain risks associated with the use of haloxyfop-P .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904725 | |
Record name | Haloxyfop-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop-P | |
CAS RN |
95977-29-0 | |
Record name | (+)-Haloxyfop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95977-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Haloxyfop-P [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095977290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haloxyfop-P | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Haloxyfop-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOXYFOP-P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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